Cas no 2137772-39-3 (7-Azabicyclo[2.2.1]heptane-1-methanamine)
7-Azabicyclo[2.2.1]heptane-1-methanamine Chemical and Physical Properties
Names and Identifiers
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- 7-Azabicyclo[2.2.1]heptane-1-methanamine
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- Inchi: 1S/C7H14N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-5,8H2
- InChI Key: IHTIHXBOYMLPPV-UHFFFAOYSA-N
- SMILES: C12(CN)NC(CC1)CC2
7-Azabicyclo[2.2.1]heptane-1-methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693963-0.05g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 0.05g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-693963-0.1g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 0.1g |
$1106.0 | 2025-03-12 | |
| Enamine | EN300-693963-0.25g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 0.25g |
$1156.0 | 2025-03-12 | |
| Enamine | EN300-693963-0.5g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 0.5g |
$1207.0 | 2025-03-12 | |
| Enamine | EN300-693963-1.0g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 1.0g |
$1256.0 | 2025-03-12 | |
| Enamine | EN300-693963-2.5g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 2.5g |
$2464.0 | 2025-03-12 | |
| Enamine | EN300-693963-5.0g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 5.0g |
$3645.0 | 2025-03-12 | |
| Enamine | EN300-693963-10.0g |
{7-azabicyclo[2.2.1]heptan-1-yl}methanamine |
2137772-39-3 | 95.0% | 10.0g |
$5405.0 | 2025-03-12 |
7-Azabicyclo[2.2.1]heptane-1-methanamine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 7-Azabicyclo[2.2.1]heptane-1-methanamine
7-Azabicyclo[2.2.1]heptane-1-methanamine (CAS No. 2137772-39-3): A Versatile Building Block in Modern Organic Synthesis
The 7-Azabicyclo[2.2.1]heptane-1-methanamine (CAS No. 2137772-39-3) represents an intriguing class of nitrogen-containing bicyclic compounds that has gained significant attention in pharmaceutical research and fine chemical synthesis. This structurally unique molecule, characterized by its bridged bicyclic framework and primary amine functionality, serves as a valuable scaffold for designing novel bioactive compounds and functional materials.
Chemically classified as a bridged heterocyclic amine, 7-Azabicyclo[2.2.1]heptane-1-methanamine features a rigid molecular architecture that imparts distinctive stereochemical properties. The 7-aza designation indicates the nitrogen atom at position 7 of the bicyclic system, while the 1-methanamine substituent provides a reactive handle for further chemical modifications. This combination makes the compound particularly valuable for creating conformationally constrained pharmacophores, a current hot topic in drug discovery circles.
Recent literature highlights the growing importance of 7-Azabicyclo[2.2.1]heptane derivatives in addressing modern medicinal chemistry challenges. Researchers are particularly interested in how the rigid bicyclic structure can be exploited to improve drug-like properties, including enhanced target binding affinity and metabolic stability. The compound's CAS 2137772-39-3 has appeared in several patent applications related to CNS-active compounds, reflecting industry interest in this structural motif.
The synthesis of 7-Azabicyclo[2.2.1]heptane-1-methanamine typically involves sophisticated organic transformations, often starting from readily available precursors like cyclopentadiene or pyridine derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, responding to the pharmaceutical industry's demand for sustainable synthetic routes. The 1-methanamine group can be further functionalized through standard amine chemistry, making this compound a versatile intermediate for drug discovery.
From an applications perspective, CAS 2137772-39-3 has shown promise in several cutting-edge research areas. Its structural features make it suitable for developing enzyme inhibitors, particularly those targeting proteases and kinases. The bridged bicyclic system provides three-dimensional complexity that is highly valued in fragment-based drug discovery, a technique gaining traction in pharmaceutical R&D. Additionally, materials scientists have explored derivatives of 7-Azabicyclo[2.2.1]heptane-1-methanamine for creating novel functional polymers with unique mechanical and electronic properties.
The commercial availability of 7-Azabicyclo[2.2.1]heptane-1-methanamine (CAS No. 2137772-39-3) has increased in recent years, reflecting growing market demand. Suppliers typically offer this compound in various purity grades, with pharmaceutical-grade material commanding premium pricing. Analytical data including HPLC purity, NMR spectra, and mass spec confirmation are generally provided to ensure quality for research applications.
Storage and handling of 7-Azabicyclo[2.2.1]heptane-1-methanamine require standard laboratory precautions for amine-containing compounds. The material is typically stable under inert atmosphere at low temperatures, with many suppliers recommending storage at 2-8°C in tightly sealed containers. These handling protocols align with current laboratory safety best practices and chemical management standards.
Looking forward, the scientific community anticipates expanded applications for 7-Azabicyclo[2.2.1]heptane-1-methanamine derivatives. Emerging research areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors may benefit from the unique spatial arrangement offered by this scaffold. The compound's CAS number 2137772-39-3 is increasingly appearing in chemical databases and research publications, indicating its growing importance in synthetic chemistry.
For researchers considering 7-Azabicyclo[2.2.1]heptane-1-methanamine for their projects, several practical considerations apply. The compound's water solubility and stability under various pH conditions should be evaluated for specific applications. Recent advances in computational chemistry tools allow for preliminary assessment of the molecule's properties before experimental work, saving time and resources in drug discovery programs.
In conclusion, 7-Azabicyclo[2.2.1]heptane-1-methanamine (CAS No. 2137772-39-3) represents a structurally fascinating and synthetically valuable compound with broad potential in pharmaceutical and materials science applications. Its bridged bicyclic framework and primary amine functionality offer unique opportunities for molecular design, positioning it as an important building block in modern organic chemistry. As research continues to uncover new applications for this scaffold, its role in advancing scientific discovery appears increasingly significant.
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